2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide
Description
Properties
Molecular Formula |
C9H10N6O |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C9H10N6O/c10-13-8(16)5-7-12-9(15-14-7)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,13,16)(H,12,14,15) |
InChI Key |
TXLHXLDZGXIRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Isonicotinic Acid Hydrazide with Carbon Disulfide
The foundational step in synthesizing the 1,2,4-triazole core involves cyclocondensation of isonicotinic acid hydrazide (3) with carbon disulfide under basic conditions. In a representative procedure, isonicotinic acid hydrazide (0.1 mol) is dissolved in ethanolic potassium hydroxide, followed by dropwise addition of carbon disulfide (0.1 mol). Refluxing for 10–12 hours induces cyclization to form 5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione (4) , which is precipitated via ice-cold water and acidification with concentrated HCl. This intermediate is critical for subsequent functionalization.
Key Data:
- Yield: 71%
- Melting Point: 263–265°C
- FT-IR (KBr): 3325 cm⁻¹ (N-H stretch), 1637 cm⁻¹ (C=N stretch), 1165 cm⁻¹ (C=S stretch).
- 1H NMR (DMSO-d6): δ 8.82 (d, J = 4.0 Hz, 2H, pyridine), 7.82 (d, J = 4.0 Hz, 2H, pyridine).
This method provides a high-purity triazole-thione scaffold but requires prolonged reflux times, necessitating optimization for industrial scalability.
Alkylation of Triazole-Thiol Intermediates with Chloroacetamide Derivatives
The acetohydrazide moiety is introduced via alkylation of 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thione (5) with 2-chloro-N-(aryl)acetamides (2a–2v) . In a general protocol, 5 (0.05 mol) is stirred with 2-chloroacetamide derivatives (0.05 mol) and anhydrous K₂CO₃ (0.075 mol) in DMF at room temperature. The reaction is monitored by TLC, and the product is precipitated with ice-cold water, followed by recrystallization.
Example: Synthesis of 2-(4-Amino-3-pyridin-4-yl-5-thioxo-4,5-dihydro-triazol-1-yl)-N-phenylacetamide (6a)
- Reagents: 2-Chloro-N-phenylacetamide, DMF, K₂CO₃
- Yield: 68–75%
- Purification: Recrystallization from ethanol.
This route is versatile for introducing diverse acetamide groups but may require stringent moisture control due to the hygroscopic nature of DMF.
Hydrazinolysis of Ethyl 2-[(Triazolyl)thio]acetate Esters
An alternative approach involves hydrazinolysis of ethyl 2-[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetate (2) . Reaction of 2 with hydrazine hydrate in propan-2-ol at 60°C for 4–6 hours yields 1,2,4-triazol-3-ylthioacetohydrazide (3) in 94% yield. This method avoids halogenated intermediates and offers excellent atom economy.
Optimization Notes:
- Solvent: Propan-2-ol enhances nucleophilicity of hydrazine.
- Temperature: 60°C balances reaction rate and side-product formation.
Acid-Catalyzed Cyclization of Hydrazide-Carbonimidoyl Intermediates
A patent-pending method (US20150166510A1) describes the synthesis via a novel intermediate, 4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide (4) . Isonicotinic acid hydrazide reacts with 2-cyanopyridine-4-carbonyl chloride in the presence of NaOMe to form 4 , which undergoes acid-catalyzed cyclization (HCl, 80°C) to yield the target compound.
Advantages:
Spectroscopic Characterization and Analytical Data
FT-IR Analysis:
1H NMR (DMSO-d6):
- Pyridin-4-yl Protons: δ 8.82 (d, J = 4.0 Hz, 2H), 7.82 (d, J = 4.0 Hz, 2H).
- Acetohydrazide NH₂: δ 9.12 (s, 1H, exchangeable with D₂O).
13C NMR:
Mass Spectrometry:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Formation of the Triazole Core
The triazole ring is synthesized through condensation reactions between hydrazides and carbonyl-containing precursors. A common method involves reacting isonicotinic acid hydrazide with 4-cyanopyridine-N-oxide in the presence of an alkali metal alkoxide (e.g., sodium methoxide) in methanol . This forms an intermediate triazole derivative, which undergoes further modification.
Example Reaction Conditions (from ):
-
Reagents : 4-cyanopyridine-N-oxide, isonicotinic acid hydrazide, sodium methoxide, methanol.
-
Conditions : Stirring at 40°C for 4 hours.
-
Yield : Quantitative.
Catalysts and Solvents
-
Acid Catalysts : Phosphoric acid is commonly used for ring-closing reactions (e.g., in water/2-butanol mixtures at 80°C for 8 hours) .
-
Alkali Metal Alkoxides : Sodium methoxide in methanol facilitates hydrazide condensation .
-
Basic Media : Potassium hydroxide in ethanol enables alkylation or acylation steps .
Temperature and Time
-
Triazole Formation : Typically conducted at 40–80°C for 2–12 hours .
-
Acetohydrazide Formation : Reflux conditions (higher temperatures) for acylation or alkylation .
Characterization and Validation
The synthesized compound is validated using spectroscopic techniques:
Pharmacological Potential
Triazole derivatives, including those with pyridin-4-yl substituents, exhibit broad biological activity, including antibacterial and anti-inflammatory effects . The acetohydrazide group may enhance solubility or interact with target enzymes (e.g., xanthine oxidase) .
Structural Insights
The triazole core’s planarity and electron-deficient nature enable interactions with biological targets. The pyridin-4-yl group contributes to aromatic stacking and hydrogen bonding, while the acetohydrazide group may act as a nucleophile or hydrogen bond donor .
Table 2: Spectroscopic Characterization
| Property | Value | Source |
|---|---|---|
| IR (NH stretch) | 3241 cm⁻¹ | |
| IR (C=S stretch) | 1282 cm⁻¹ | |
| ¹H NMR (NH singlet) | δ 13.62 ppm | |
| MS (molecular ion) | m/z 247 [M–H]⁺ |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar triazole derivatives show IC50 values in the low micromolar range against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties as well. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Enzyme Inhibition
Recent studies have shown that 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide acts as an inhibitor for various enzymes involved in cancer progression and inflammation. Specifically, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Fungicidal Activity
In agricultural research, the compound has been explored for its fungicidal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and development .
Polymer Development
The unique chemical structure of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide allows it to be used as a building block in the synthesis of novel polymers with enhanced properties. These polymers may exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity, 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide was tested against Staphylococcus aureus and Escherichia coli strains. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets nucleotide pyrophosphatases, which play a role in the regulation of nucleotide levels and signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, synthesis, and biological activity. Key analogs include:
2-[3-(2-Pyridinyl)-1H-1,2,4-triazol-5-yl]acetohydrazide
- Structural Difference : Pyridine substitution at the 2-position instead of 4-position.
- Properties : Similar molecular formula (C₉H₁₀N₆O) but distinct electronic effects due to pyridine ring orientation. The 2-pyridinyl group may sterically hinder interactions compared to the 4-isomer.
- Synthesis : Prepared via hydrazine hydrate reflux with ester precursors, analogous to methods in .
2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide
- Structural Difference : Thiophen-2-ylmethyl and thioether (-S-) substituents replace pyridin-4-yl.
- Properties: Higher molecular mass (e.g., C₁₃H₁₄N₆OS₂, mass ~358.4 g/mol) and sulfur content (S% ~17.92) .
- Biological Activity : Derivatives exhibit actoprotective effects (e.g., 24.27% reduction in rat fatigue for N'-(3-methoxybenzylidene)-substituted analog) . Substituents like 4-chlorobenzylidene retain activity, while 3-nitrobenzylidene reduce efficacy, suggesting electronic effects dominate .
N-(Pyridin-3-ylmethylene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5q)
- Structural Difference : Pyridin-3-ylmethylene Schiff base formed via condensation with pyridine-3-carbaldehyde.
- Properties: Yellow powder, m.p. 101–103°C, pseudo-molecular ion [MH]⁺ 403 .
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
- Structural Difference : Lacks the acetohydrazide group but shares the pyridin-4-yl-triazole core.
- Biological Relevance : Reported to increase 55.64-fold in moyamoya disease plasma, implicating metabolic dysregulation .
Data Tables
Table 1: Physical Properties of Selected Analogs
Table 2: Actoprotective Activity of Thiophene Analogs
| Compound (Substituent) | Actoprotective Effect (%) | Comparison to Riboxin |
|---|---|---|
| IIh (3-Methoxybenzylidene) | 24.27 | Inferior |
| IIj (3-Nitrobenzylidene) | 16.24 | Inferior |
| Potassium Salt (Thioacetate) | 6.32 | Superior |
Biological Activity
2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its triazole and hydrazide functional groups, which are known to confer various biological properties.
- Molecular Formula : C12H12N6O
- Molecular Weight : 244.26 g/mol
- IUPAC Name : 2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide
Biological Activity Overview
Research indicates that 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Below are detailed findings from various studies.
Anticancer Activity
Several studies have focused on the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
-
Cell Line Studies :
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 10 to 30 µM .
- A comparative study indicated that derivatives of this compound exhibited enhanced activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .
- Fungal Activity : It has demonstrated antifungal activity against Candida species with MIC values comparable to conventional antifungal agents .
Anti-inflammatory Effects
Research has indicated that the compound possesses anti-inflammatory properties:
- Cytokine Modulation : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
- Animal Models : In vivo studies using rodent models of inflammation showed a reduction in paw edema and inflammatory markers following treatment with the compound .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide. These derivatives were tested for their anticancer activity against multiple cell lines, revealing that modifications in the hydrazide moiety significantly influenced their biological efficacy .
Q & A
Q. What are the common synthetic routes for 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide, and how can intermediates be characterized?
Methodological Answer: The compound is typically synthesized via multi-step reactions starting from hydrazine-carbothioamide precursors. For example:
Step 1 : Formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide (precursor) under basic conditions.
Step 2 : Cyclization to form triazole-thiol intermediates (e.g., 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) .
Step 3 : Alkylation or Mannich base derivatization to introduce the acetohydrazide moiety .
Q. Characterization Tools :
- NMR/FTIR : Confirm functional groups (e.g., hydrazide NH at ~3200 cm⁻¹ in IR, pyridyl protons at δ 8.5–9.0 ppm in ¹H NMR).
- X-ray Crystallography : Resolve structural ambiguities (e.g., triazole-pyridine ring conformations) .
Q. How can researchers validate the purity of this compound, and what analytical contradictions may arise?
Methodological Answer:
- HPLC/MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect impurities. A common contradiction arises when residual solvents (e.g., DMSO) co-elute with the compound, requiring MS confirmation (m/z ~275 for [M+H]⁺).
- Elemental Analysis : Discrepancies >0.3% indicate incomplete purification or hydration .
Advanced Research Questions
Q. What computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict activation energies for cyclization steps .
- Condition Optimization : Apply machine learning to correlate solvent polarity (e.g., dielectric constant) with yield. For instance, DMF (ε=37) may favor nucleophilic substitution over THF (ε=7.5) .
Table 1 : Example Computational Parameters for Cyclization Step
| Parameter | Value/Description |
|---|---|
| Basis Set | 6-31G* |
| Solvent Model | COSMO (ε=37 for DMF) |
| Activation Energy (ΔG‡) | ~25 kcal/mol (predicted) |
| Key Transition State | Triazole ring closure via S···N bond |
Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- Dynamic Effects : NMR may average conformers (e.g., pyridine ring rotation), whereas X-ray captures static structures. Use variable-temperature NMR to detect exchange broadening (e.g., coalescence temperature ~150 K) .
- Tautomerism : The 1,2,4-triazole moiety can exhibit annular tautomerism. Compare computed NMR chemical shifts (GIAO method) with experimental data to identify dominant tautomers .
Q. What strategies mitigate side reactions during alkylation of the triazole-thiol intermediate?
Methodological Answer:
- Selective Alkylation : Use bulky alkyl halides (e.g., tert-butyl bromide) to reduce nucleophilic competition at the pyridyl nitrogen .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Table 2 : Example Alkylation Conditions and Outcomes
| Alkyl Halide | Solvent | Catalyst | Yield (%) | Major Side Product |
|---|---|---|---|---|
| Methyl iodide | EtOH | None | 45 | Over-alkylated triazole |
| Benzyl chloride | DMF | TBAB | 78 | None detected |
Q. How can researchers design bioactivity studies while avoiding interference from the hydrazide moiety?
Methodological Answer:
- Control Experiments : Synthesize a methylated hydrazide derivative (blocking NH groups) to isolate the role of the triazole-pyridine core .
- Chelation Studies : Use UV-Vis titration (e.g., with Fe³⁺ ions) to assess metal-binding capacity, which may confound enzymatic assays .
Key Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
